molecular formula C18H14N4 B2420702 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl CAS No. 855766-92-6

4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Cat. No.: B2420702
CAS No.: 855766-92-6
M. Wt: 286.338
InChI Key: MIFVIKFUGIBACJ-UHFFFAOYSA-N
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Description

4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl is an organic compound that features two imidazole rings attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The imidazole rings in 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl can undergo oxidation reactions, typically forming N-oxides.

    Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Substitution: Introduction of various functional groups onto the biphenyl core, depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness: 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and potential for further functionalization compared to its simpler analogs. This structural feature enhances its utility in forming more complex coordination networks and materials with distinct properties.

Properties

IUPAC Name

1-[4-(4-imidazol-1-ylphenyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-5-17(21-11-9-19-13-21)6-2-15(1)16-3-7-18(8-4-16)22-12-10-20-14-22/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFVIKFUGIBACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N3C=CN=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855766-92-6
Record name 4,4'-Di(1H-imidazol-1-yl)-1,1'-biphenyl
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